Benzylnaphthalen-1-ylmethylamine
Overview
Description
Benzylnaphthalen-1-ylmethylamine is an organic compound characterized by the presence of a benzyl group attached to a naphthalen-1-ylmethylamine structureThe molecular formula of this compound is C18H17N, and it has a molecular weight of 247.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylnaphthalen-1-ylmethylamine typically involves the reaction of naphthalen-1-ylmethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzylnaphthalen-1-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethylamine derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Benzylnaphthalen-1-ylmethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Benzylnaphthalen-1-ylmethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Naphthalen-1-ylmethylamine: Shares the naphthalene core structure but lacks the benzyl group.
Benzylnaphthalen-2-ylmethylamine: Similar structure but with the naphthalene ring substituted at the 2-position.
Benzylnaphthalen-1-ylamine: Similar structure but without the methyl group on the amine
Uniqueness: Benzylnaphthalen-1-ylmethylamine is unique due to the presence of both the benzyl and naphthalen-1-ylmethylamine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAKEDUKXVSIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373456 | |
Record name | benzylnaphthalen-1-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14393-12-5 | |
Record name | benzylnaphthalen-1-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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